![molecular formula C15H23N3O3 B2844648 tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate CAS No. 2137145-03-8](/img/structure/B2844648.png)
tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate, also known as TAK-659, is a chemical compound that has been developed for its potential use in treating cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. In
Mécanisme D'action
BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of cancer cells. tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate binds to the active site of BTK and inhibits its activity, leading to the downregulation of downstream signaling pathways such as NF-κB, AKT, and ERK. This results in the induction of apoptosis and the inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate has been shown to have potent antitumor activity in preclinical models of cancer, with minimal toxicity to normal tissues. In addition, tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate has been shown to inhibit the production of cytokines such as IL-6 and TNF-α, which are involved in the development of inflammation and autoimmune diseases. This suggests that tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate may have potential therapeutic applications beyond cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate is a highly selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in cancer and other diseases. However, like many kinase inhibitors, tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability. In addition, tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the development of tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Finally, the clinical evaluation of tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate and other BTK inhibitors in patients with cancer and other diseases will be an important area of future research.
Méthodes De Synthèse
The synthesis of tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate with 4-(aminomethyl)pyridine-3-ol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under mild conditions. After purification, the resulting tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate is obtained as a white to off-white solid with a purity of over 99%.
Applications De Recherche Scientifique
Tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate selectively inhibits BTK activity in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have demonstrated that tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate has potent antitumor activity in xenograft models of lymphoma and leukemia, with minimal toxicity to normal tissues.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-[4-(aminomethyl)pyridin-3-yl]oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-9-17-6-4-11(13)8-16/h4,6,9,12H,5,7-8,10,16H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDZRFYVFJMGSU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CN=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CN=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.